molecular formula C19H41N B082226 1-Aminononadecane CAS No. 14130-05-3

1-Aminononadecane

Cat. No. B082226
CAS RN: 14130-05-3
M. Wt: 283.5 g/mol
InChI Key: INAMEDPXUAWNKL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of long-chain amino compounds involves strategic chemical reactions that ensure the introduction of the amino group at the desired position of the carbon chain. Techniques such as nucleophilic substitution reactions and catalytic synthesis have been explored for the efficient synthesis of amino acid derivatives and structurally related compounds. For example, the catalytic synthesis of Münchnones offers a route to prepare amino acid derivatives through a one-pot coupling process, highlighting the versatility of catalysis in synthesizing complex molecules (Dhawan, Dghaym, & Arndtsen, 2003).

Molecular Structure Analysis

The molecular structure of amino compounds plays a crucial role in their chemical behavior and potential applications. Studies on similar compounds have utilized X-ray diffraction, NMR spectroscopy, and theoretical calculations to understand their structural features. For instance, the structural study of cyclobutane amino acid derivatives revealed the presence of strong intramolecular hydrogen bonds, influencing the molecule's rigidity and conformational preferences (Izquierdo et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving amino compounds are diverse, ranging from their participation in coupling reactions to their ability to undergo transformations leading to new molecular entities. The reactivity of amino groups with o-quinones, for example, demonstrates the potential for forming complex products with varied chemical properties. Such reactions are essential for understanding the chemical versatility of amino compounds (Pierpoint, 1969).

Physical Properties Analysis

The physical properties of long-chain amino compounds, such as 1-Aminononadecane, including their solubility, melting points, and boiling points, are influenced by their molecular structure. These properties are crucial for determining their suitability in various applications, from material science to pharmaceutical formulations. Research on related compounds provides insights into how structural variations impact physical properties.

Chemical Properties Analysis

The chemical properties of amino compounds, including their acidity/basicity, reactivity, and stability, are determined by their molecular structure and the presence of functional groups. The study of amino acid conjugates and their chiral organization sheds light on how the incorporation of amino groups into molecules influences their chemical behavior and interactions with other substances (Chowdhury et al., 2005).

Scientific Research Applications

  • Oligonucleotide Synthesis : A study by Grajkowski et al. (2001) discussed a novel deoxyribonucleoside phosphoramidite used in solid-phase synthesis of oligonucleotides, which may have implications for the application of similar compounds like 1-Aminononadecane in therapeutic oligonucleotide preparation (Grajkowski et al., 2001).

  • Hormonal Control in Meiosis : Research by Guerrier and Dorée (1975) on the hormonal effector 1-methyladenine in starfish oocytes hints at the potential role of related amines, such as 1-Aminononadecane, in cellular and molecular biology (Guerrier & Dorée, 1975).

  • Role in Antioxidant Defense and Cancer Therapy : A study on human NAD(P)H:quinone oxidoreductase and its implications in cancer therapy by Lienhart et al. (2014) suggests that compounds like 1-Aminononadecane might be relevant in the context of enzymatic function and pharmacology (Lienhart et al., 2014).

  • Agricultural Applications : Teixeira et al. (2018) explored the use of amino acids in improving nitrogen metabolism and productivity in soybean crops, indicating possible agricultural applications for 1-Aminononadecane or similar compounds (Teixeira et al., 2018).

  • Bioinformatics and Peptide Research : Studies like those by Wan, Wang, and Lee (2020) involve the use of amino acid sequences in identifying anticancer peptides, suggesting a potential application area for 1-Aminononadecane in peptide research (Wan, Wang, & Lee, 2020).

properties

IUPAC Name

nonadecan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H41N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h2-20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INAMEDPXUAWNKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H41N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00867438
Record name Nonadecan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00867438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Aminononadecane

CAS RN

14130-05-3, 68037-92-3
Record name 1-Aminononadecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014130053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amines, C16-22-alkyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068037923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amines, C16-22-alkyl
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Amines, C16-22-alkyl
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Record name 1-Aminononadecane
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
HH Jaddoa, IH Hameed… - Oriental Journal of …, 2016 - pdfs.semanticscholar.org
Bacterial volatile organic compounds (VOCs) have been considered as sensitive and specific biomarkers for bacterial detection in human specimens and culture media. The possibility …
Number of citations: 101 pdfs.semanticscholar.org
MJ Al-Jassaci, GJ Mohammed… - International Journal of …, 2016 - cdn.homebrewtalk.com
The objectives of this study were analysis of the secondary metabolite products and evaluation antibacterial activity. Bioactives are chemical compounds often referred to as secondary …
Number of citations: 97 cdn.homebrewtalk.com
MJ Al - researchgate.net
The objectives of this study were analysis of the secondary metabolite products and evaluation antibacterial activity. Bioactives are chemical compounds often referred to as secondary …
Number of citations: 4 www.researchgate.net
G Knupp, P Kusch, M Kozupa, M Majchrzak - … an der FH Bonn-Rhein-Sieg …, 2009 - Springer
… 5 (A – G) corresponds to 1-aminotetradecane-TFA, 1-aminopentadecane-TFA, 1-aminohexadecane-TFA, 1-aminoheptadecane-TFA, 1aminooctadecane-TFA, 1-aminononadecane-TFA …
Number of citations: 2 link.springer.com
P Kusch, G Knupp, M Hergarten, M Kozupa… - International Journal of …, 2007 - Elsevier
… loss of the CF 3 -radical of 1-aminotetradecane-TFA, 1-aminopentadecane-TFA, 1-aminohexadecane-TFA, 1-aminoheptadecane-TFA, 1-aminooctadecane-TFA, 1-aminononadecane-…
Number of citations: 26 www.sciencedirect.com
T Chen, H Sun, P Mu, Z Zhu, J An, W Liang… - Available at SSRN …, 2019 - papers.ssrn.com
The development of phase change materials (PCMs) with high energy density is of great importance for thermal or solar energy storage. In this work, we report for the first time the …
Number of citations: 0 papers.ssrn.com
T Chen, H Sun, P Mu, Z Zhu, J An, W Liang… - Solar Energy Materials and …, 2020 - Elsevier
The development of phase change materials (PCMs) with high energy density is of great importance for thermal or solar energy storage. Here, we report for the first time the exploitation …
Number of citations: 50 www.sciencedirect.com
RS Pandian, AT Noora - Research Journal of Pharmacy and …, 2019 - indianjournals.com
Objective The main objective of the present work is to analyse the phytochemical compounds present in the leaves of Citrus medica L using GCMS. Materials and Methods The …
Number of citations: 13 www.indianjournals.com
S Kumari, C Attri, R Sharma, S Kulshreshtha… - BioMed Research …, 2022 - hindawi.com
To discover new natural resources with biological effects, the chemical investigation of antioxidant and antimicrobial activities of extract’s Chaetomium globosum isolated from roots of …
Number of citations: 3 www.hindawi.com
OB Akpor, OD Akinwusi, TA Ogunnusi - Heliyon, 2021 - cell.com
The use of biopesticides in pest management and pre-harvest disease and crop pest control have been advocated in recent years. This is because of their eco-friendliness and …
Number of citations: 5 www.cell.com

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